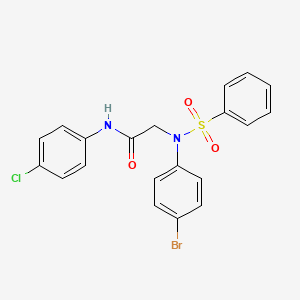
N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer Pharmaceuticals and has since been extensively studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
BAY 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB by BAY 11-7082 leads to decreased expression of pro-inflammatory cytokines and chemokines, as well as increased expression of pro-apoptotic genes, resulting in reduced inflammation and cancer cell death.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects, including inhibition of NF-κB, decreased expression of pro-inflammatory cytokines and chemokines, increased expression of pro-apoptotic genes, and induction of apoptosis in cancer cells. Additionally, BAY 11-7082 has been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. BAY 11-7082 is a potent and selective inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, one limitation of using BAY 11-7082 is its potential toxicity at high concentrations. Careful control of the dose and exposure time is necessary to avoid cytotoxic effects and ensure accurate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BAY 11-7082. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of BAY 11-7082. Another area of research is the investigation of the potential therapeutic applications of BAY 11-7082 in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of BAY 11-7082 and to identify potential biomarkers for predicting response to treatment.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves the reaction of 4-bromobenzylamine, 4-chlorobenzaldehyde, and benzenesulfonyl chloride in the presence of a base and a solvent. The resulting product is then purified through a series of steps to obtain the final compound. The synthesis of BAY 11-7082 is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, BAY 11-7082 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer cell survival and proliferation. By inhibiting NF-κB, BAY 11-7082 can induce apoptosis (programmed cell death) in cancer cells and prevent tumor growth.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c21-15-6-12-18(13-7-15)24(28(26,27)19-4-2-1-3-5-19)14-20(25)23-17-10-8-16(22)9-11-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUULHDQNDIFZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
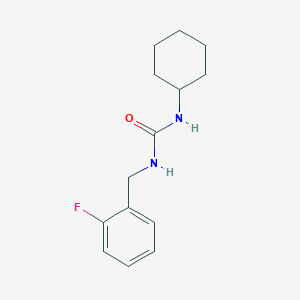
![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
![2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)
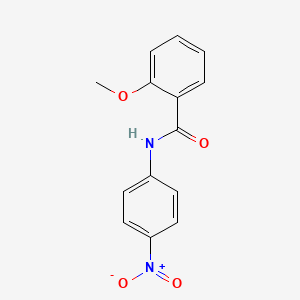
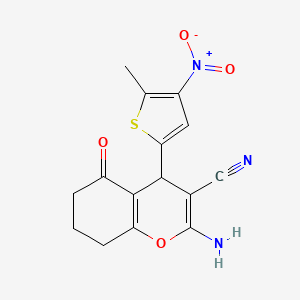

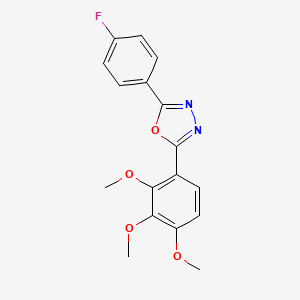
acetyl]amino}benzoate](/img/structure/B4925373.png)
![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)